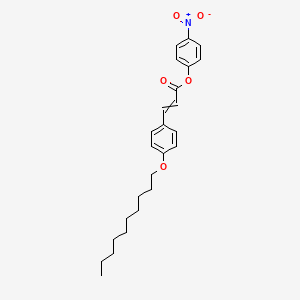
(4-Nitrophenyl) 3-(4-decoxyphenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Nitrophenyl) 3-(4-decoxyphenyl)prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a nitrophenyl group and a decoxyphenyl group connected through a prop-2-enoate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl) 3-(4-decoxyphenyl)prop-2-enoate typically involves the esterification of 4-nitrophenol with 3-(4-decoxyphenyl)prop-2-enoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
(4-Nitrophenyl) 3-(4-decoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Reduction: 3-(4-decoxyphenyl)prop-2-enoic acid and 4-aminophenol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Hydrolysis: 3-(4-decoxyphenyl)prop-2-enoic acid and 4-nitrophenol.
Scientific Research Applications
(4-Nitrophenyl) 3-(4-decoxyphenyl)prop-2-enoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of (4-Nitrophenyl) 3-(4-decoxyphenyl)prop-2-enoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, while the decoxyphenyl group may enhance the compound’s lipophilicity and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
4-[3-(Pyridin-3-yl)prop-2-enoyl]phenyl 4-dodecyloxybenzoate: Similar structure with a pyridinyl group instead of a nitrophenyl group.
1,3-Dicyano-2,4,5,6-tetrakis(diphenylamino)benzene (4DPAIPN): A donor-acceptor fluorophore with different functional groups but similar applications in materials science.
(-)-Carvone: A natural compound with different functional groups but similar applications in biological systems.
Uniqueness
(4-Nitrophenyl) 3-(4-decoxyphenyl)prop-2-enoate is unique due to its combination of a nitrophenyl group and a decoxyphenyl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
89023-08-5 |
|---|---|
Molecular Formula |
C25H31NO5 |
Molecular Weight |
425.5 g/mol |
IUPAC Name |
(4-nitrophenyl) 3-(4-decoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C25H31NO5/c1-2-3-4-5-6-7-8-9-20-30-23-15-10-21(11-16-23)12-19-25(27)31-24-17-13-22(14-18-24)26(28)29/h10-19H,2-9,20H2,1H3 |
InChI Key |
VVTRPAHCLLXCIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















